Nile red
CAS No.: 7385-67-3
Cat. No.: VC0007442
Molecular Formula: C20H18N2O2
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7385-67-3 |
---|---|
Molecular Formula | C20H18N2O2 |
Molecular Weight | 318.4 g/mol |
IUPAC Name | 9-(diethylamino)benzo[a]phenoxazin-5-one |
Standard InChI | InChI=1S/C20H18N2O2/c1-3-22(4-2)13-9-10-16-18(11-13)24-19-12-17(23)14-7-5-6-8-15(14)20(19)21-16/h5-12H,3-4H2,1-2H3 |
Standard InChI Key | VOFUROIFQGPCGE-UHFFFAOYSA-N |
SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Canonical SMILES | CCN(CC)C1=CC2=C(C=C1)N=C3C4=CC=CC=C4C(=O)C=C3O2 |
Chemical Identity and Structural Properties
Nile red (C20H18N2O2) is a heterotetracyclic compound featuring a diethylamino group at position 9 of the benzo[a]phenoxazin-5-one core . Its planar ICT (intramolecular charge transfer) configuration facilitates environment-dependent fluorescence shifts. The compound's molecular weight of 318.4 g/mol and LogP value of 4.72 account for its preferential partitioning into hydrophobic environments.
Table 1: Fundamental Chemical Properties of Nile Red
Property | Value | Source |
---|---|---|
Molecular Formula | C20H18N2O2 | |
Molecular Weight | 318.4 g/mol | |
λabs (Ethanol) | 552 nm | |
λem (Neutral Lipid) | 585 nm | |
Diffusion Coefficient | 470 μm²/s (Ethanol) |
X-ray crystallography reveals a nearly coplanar arrangement between the phenoxazine system and ketone group (dihedral angle < 5°) , contradicting historical claims of a twisted ICT state . This structural rigidity enables predictable fluorescence behavior across solvent systems.
Synthesis and Purification
Commercial Nile red production employs two primary routes:
Acid Hydrolysis of Nile Blue
Heating Nile blue (C20H20N3O) with concentrated H2SO4 at 100°C induces iminium-to-carbonyl conversion, yielding Nile red with 68-72% efficiency . Residual starting material necessitates sequential purification through:
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Neutralization with NaOH
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Dichloromethane extraction
Direct Condensation Synthesis
Improved atom economy (82%) is achieved via acid-catalyzed condensation of 5-(diethylamino)-2-nitrosophenol with 2-naphthol . This method reduces byproduct formation but requires strict oxygen exclusion to prevent nitroso group reduction.
Photophysical Behavior and Solvatochromism
Nile red's fluorescence exhibits exceptional solvent dependence:
Table 2: Spectral Shifts in Selected Solvents
Solvent | λex (nm) | λem (nm) | Quantum Yield |
---|---|---|---|
Water | 579 | 644 | 0.003 |
Ethanol | 552 | 628 | 0.27 |
Triolein | 515 | 585 | 0.91 |
Phosphatidylcholine | 554 | 638 | 0.88 |
Recent ultrafast spectroscopy (2024) resolves long-standing controversies:
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Single excited state (S1) emission from planar ICT configuration
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No evidence for twisted intramolecular charge transfer (TICT) states
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Fluorescence lifetime ranges from 0.3 ns (H2O) to 4.1 ns (hexane)
The absence of dual fluorescence mechanisms simplifies interpretation in complex biological systems, particularly for membrane dynamics studies .
Biological and Environmental Applications
Lipid Droplet Quantification
Nile red's differential staining of neutral (yellow) vs. polar (red) lipids enables real-time tracking of adipocyte differentiation . Key performance metrics:
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Detection limit: 50 ng/μL triacylglycerols
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Photostability: <5% intensity loss after 30 min illumination
Microplastic Detection
A 2025 protocol enhances bottled water analysis sensitivity:
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Stain with 1 μg/mL Nile red (30 min)
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Epifluorescence imaging (585/630 nm)
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Automated particle counting (CV <2%)
This method detects polyethylene particles down to 1 μm diameter, outperforming FTIR for sub-10 μm contaminants .
Biofuel Production Monitoring
High-throughput screening of Shewanella hydrocarbon producers utilizes Nile red's 18-fold fluorescence increase in ketone-rich cultures . The technique correlates strongly with GC-MS data (r=0.94) while reducing analysis time from 6 hours to 15 minutes .
Advanced Derivatives for Biomedical Imaging
Rational modification of the Nile red scaffold produced NR-12M, showing:
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9.3:1 nerve-to-adipose contrast vs. 2.1:1 for parent compound
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Bathochromic shift to 650 nm (improved tissue penetration)
Table 3: Performance Comparison of Nile Red Derivatives
Derivative | Target Tissue | λem (nm) | Contrast Ratio |
---|---|---|---|
NR-12M | Myelin | 650 | 9.3:1 |
NR-7C | Adipocytes | 585 | 22:1 |
NR-9D | Lipoproteins | 615 | 15:1 |
These advances enable intraoperative nerve preservation during complex oncologic procedures .
Limitations and Future Directions
While Nile red remains indispensable, challenges persist:
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Moderate photobleaching (t1/2=45 min at 100 mW/cm²)
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Non-specific binding to β-amyloid plaques
Ongoing research focuses on:
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Heavy atom derivatives for phosphorescence-based oxygen sensing
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PEGylated nanoparticles with 153% brightness enhancement
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CRISPR-based biosensors coupling Nile red to gene expression
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